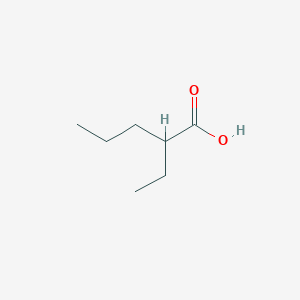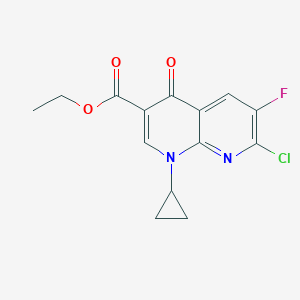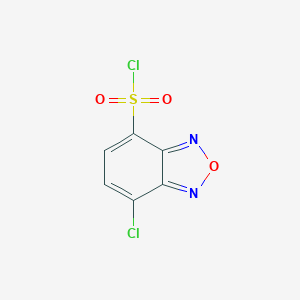
1-Bromobut-3-en-2-one
Overview
Description
1-Bromobut-3-en-2-one is an organic compound with the chemical formula C4H5BrO. It is a colorless to yellow liquid with a distinctive fragrance. This compound is soluble in most organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons . It has a melting point of -33°C and a boiling point of 149°C . This compound is used as an intermediate in organic synthesis, particularly in the production of pesticides, preservatives, pharmaceuticals, and spices .
Preparation Methods
1-Bromobut-3-en-2-one can be synthesized through several methods:
Reaction of 2-Hexanone with Bromine: This method involves reacting 2-hexanone with bromine in the presence of an acid catalyst.
Reaction of 2-Pentenol with Hydrobromic Acid: In this method, 2-pentenol is reacted with hydrobromic acid and then dehydrated to obtain this compound.
Chemical Reactions Analysis
1-Bromobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles at the carbon-carbon double bond.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include hydrobromic acid, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromobut-3-en-2-one has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of synthetic rubber and resins.
Mechanism of Action
The mechanism of action of 1-bromobut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound can be substituted by nucleophiles, leading to the formation of various products. The carbon-carbon double bond can also participate in addition reactions with nucleophiles .
Comparison with Similar Compounds
1-Bromobut-3-en-2-one can be compared with other similar compounds, such as:
1-Bromo-2-butyne: This compound has a similar structure but contains a triple bond instead of a double bond.
4-Bromo-1-butene: This compound has a similar structure but with the bromine atom at a different position.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-bromobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUEVBVPJZOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454920 | |
| Record name | 1-bromobut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155622-69-8 | |
| Record name | 1-bromobut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)


![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)






